1-(4-Ethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
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Properties
IUPAC Name |
1-(4-ethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-2-13-3-7-15(8-4-13)21-19(25)22-16-11-18(24)23(12-16)17-9-5-14(20)6-10-17/h3-10,16H,2,11-12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSQYPZPLIJYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Ethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound of significant interest due to its potential biological activities, particularly as an agonist for the formyl peptide receptor-like 1 (FPRL1). This receptor is implicated in various physiological processes, including inflammation and immune response modulation. Understanding the biological activity of this compound can provide insights into its therapeutic potential in treating inflammatory diseases, cancers, and other conditions.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The primary mechanism of action for this compound involves its role as an FPRL1 agonist. FPRL1 is a G-protein coupled receptor that mediates various biological responses, including calcium mobilization and chemotaxis. The activation of FPRL1 by this compound can lead to:
- Inhibition of Inflammation : Studies have shown that FPRL1 agonists can reduce inflammation in models of intestinal and airway inflammation, as well as septicemia .
- Cancer Therapeutics : The compound has been evaluated for its effects on cancer models, showing potential in inhibiting tumor growth .
Biological Evaluation
A series of biological evaluations have been conducted to assess the efficacy and safety profile of this compound. Key findings include:
- In Vitro Studies : The compound demonstrated significant activity in cell lines associated with inflammatory responses, leading to reduced levels of pro-inflammatory cytokines.
- In Vivo Studies : Animal models treated with this compound exhibited decreased signs of inflammation and improved outcomes in disease models related to cancer and chronic inflammatory conditions.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Anti-inflammatory Effects : In a study examining the effects on lung inflammation induced by bleomycin, treatment with the urea derivative resulted in reduced pulmonary edema and inflammatory cell infiltration .
- Cancer Model Evaluation : In xenograft models, administration of this compound led to a significant reduction in tumor size compared to control groups, indicating its potential as an anti-cancer agent .
Data Table: Summary of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
